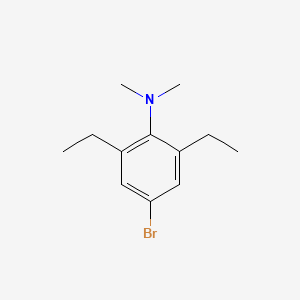
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone
Descripción general
Descripción
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone typically involves the esterification of glycerol with 4-benzoylbenzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoylbenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoylphenyl glycerol derivatives.
Aplicaciones Científicas De Investigación
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The glycerol backbone can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
Benzophenone: Shares the benzoyl group but lacks the glycerol backbone.
Glycerol: Lacks the benzoylphenyl group but shares the glycerol backbone.
4-Benzoylbenzoic Acid: Shares the benzoylphenyl group but lacks the glycerol backbone.
Uniqueness: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is unique due to the combination of the benzoylphenyl group and the glycerol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components.
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
[4-(2,3-dihydroxypropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c17-10-14(18)11-20-15-8-6-13(7-9-15)16(19)12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |
Clave InChI |
VVJYBNKHWPNIJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CO)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Oxidanylidene-3h-Quinazolin-2-Yl)phenoxy]ethanoic Acid](/img/structure/B8493095.png)

![1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene](/img/structure/B8493127.png)






![5-carboxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one](/img/structure/B8493161.png)
![(+)-7,7-Dimethyl-2-aza-spiro[4.4]nonan-3-one](/img/structure/B8493169.png)
![2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide](/img/structure/B8493173.png)
